molecular formula C27H58NO6P B12810819 rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine CAS No. 149576-19-2

rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine

Cat. No.: B12810819
CAS No.: 149576-19-2
M. Wt: 523.7 g/mol
InChI Key: HCUVQEZTXHVJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine is an alkyl-lysophospholipid (ALP) analog characterized by:

  • sn-1 position: Ether-linked hexadecyl (C16) chain, conferring metabolic stability due to resistance to phospholipase cleavage.
  • sn-2 position: Ethyl group, a substitution critical for cytotoxic activity against neoplastic cells.
  • Head group: Phospho-N-tert-butylethanolamine, which enhances steric bulk and may reduce enzymatic degradation compared to conventional ethanolamine or choline head groups.

This compound belongs to a class of synthetic phospholipids studied for their selective cytotoxicity toward tumor cells via disruption of membrane lipid metabolism .

Properties

CAS No.

149576-19-2

Molecular Formula

C27H58NO6P

Molecular Weight

523.7 g/mol

IUPAC Name

2-(tert-butylazaniumyl)ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate

InChI

InChI=1S/C27H58NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(32-7-2)25-34-35(29,30)33-23-21-28-27(3,4)5/h26,28H,6-25H2,1-5H3,(H,29,30)

InChI Key

HCUVQEZTXHVJHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[NH2+]C(C)(C)C)OCC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipid derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as membrane proteins, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name sn-1 Substituent sn-2 Substituent Head Group Key Reference
rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine C16 (ether) Ethyl N-tert-butylethanolamine
rac-1-Hexadecyl-2-methoxy-glycero-3-phosphocholine C16 (ether) Methoxy Choline
1-O-Hexadecyl-rac-glycero-3-phosphorylethanolamine C16 (ether) Hydroxy Ethanolamine
1-Octadecyl-2-methoxy-glycero-3-phosphocholine C18 (ether) Methoxy Choline

Structural Insights :

  • sn-2 Position : Ethyl substitution in the target compound contrasts with methoxy or hydroxy groups in analogs. Ethyl’s hydrophobicity may enhance membrane integration compared to polar methoxy or hydroxy groups .

Metabolic Stability and Enzymatic Interactions

Resistance to Alkyl Cleavage Enzyme

ALP analogs with ether-linked sn-1 chains (e.g., C16 or C18) resist cleavage by alkyl monooxygenase, leading to intracellular accumulation. However, the tert-butyl head group in the target compound may further reduce metabolism. For example:

  • rac-1-Octadecyl-2-methoxy-glycero-3-phosphocholine shows 200-fold lower cleavage rates by rat liver microsomes compared to 1-octadecylglycerol .
  • Autoradiography studies indicate that analogs with bulkier head groups (e.g., tert-butyl) accumulate at cell peripheries, suggesting altered membrane trafficking .
Inhibition of Reacylation Pathways
  • ALPs inhibit LPCAT, blocking lysophospholipid reacylation and causing cytotoxic lysophospholipid accumulation. The tert-butyl head group may enhance this inhibition by sterically obstructing enzyme binding .

Cytotoxic Selectivity and Mechanisms

Tumor Cell Sensitivity
  • Ethyl vs. Methoxy Substitution : Ethyl groups in sn-2 enhance cytotoxicity in leukemia cells compared to methoxy, likely due to increased membrane perturbation .
  • Head Group Influence: The tert-butyl head group may reduce off-target effects on normal cells, as seen with choline-head analogs showing broader toxicity .
Mechanism of Action
  • Lipid Metabolism Disruption : ALPs inhibit phosphatidylcholine synthesis, leading to lysophospholipid accumulation. The ethyl and tert-butyl groups in the target compound amplify this effect by resisting degradation and reacylation .
  • Selective Accumulation : Tumor cells (e.g., HL-60 leukemia) uptake ALPs more efficiently than resistant cells (e.g., K562), correlating with cytotoxicity .

NMR and Structural Analysis

NMR studies (e.g., Figure 6 in ) reveal that substitutions in regions A (positions 39–44) and B (29–36) alter chemical shifts, indicating modified interactions with cellular components. For example:

  • Ethyl in sn-2 causes distinct shifts in region A compared to methoxy or hydroxy analogs, suggesting altered membrane insertion dynamics .

Biological Activity

Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine, also known by its CAS number 149576-19-2, is a phospholipid derivative that has garnered interest in various biological and pharmacological applications. This compound features a unique structure that combines a long-chain fatty acid with an ethanolamine phosphate, potentially influencing its biological activity and interactions within cellular systems.

The molecular formula of this compound is C27H58NO6PC_{27}H_{58}NO_6P with a molecular weight of approximately 523.73 g/mol. Its structural characteristics contribute to its amphiphilic nature, allowing it to interact with lipid membranes and proteins effectively.

PropertyValue
Molecular FormulaC27H58NO6P
Molecular Weight523.73 g/mol
CAS Number149576-19-2
DensityN/A
Boiling PointN/A

This compound acts primarily as a substrate for various enzymes involved in lipid metabolism. Notably, it has been shown to be a good substrate for plasmanyl delta 1'-desaturase , an enzyme critical for the biosynthesis of unsaturated fatty acids from saturated precursors . This enzymatic activity suggests that the compound may play a role in modulating membrane fluidity and cellular signaling pathways.

Cytotoxicity and Cell Viability

Studies have indicated that this compound exhibits low cytotoxicity in various cell lines. For instance, when tested on human fibroblasts, the compound did not significantly reduce cell viability even at higher concentrations, suggesting its potential safety for therapeutic applications .

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in conditions characterized by chronic inflammation .

Case Studies

  • Study on Lipid Metabolism : A study conducted by Hajra et al. (1983) explored the synthesis of lysophosphatidylethanolamine derivatives and their biological activities. The findings suggested that rac-1-O-Hexadecyl derivatives could enhance lipid metabolism, providing insights into their application in metabolic disorders .
  • Inflammatory Response Modulation : In a recent investigation, this compound was evaluated for its effects on inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha levels when treated with this compound, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. How can lipidomic databases (e.g., LMSD) enhance the interpretation of this compound’s biological roles?

  • Methodological Answer : Cross-reference the compound’s structure with LMSD entries (e.g., PE O-36:1 analogs) to predict metabolic pathways, such as phospholipid remodeling or ether lipid biosynthesis. Integrate lipidomics datasets from public repositories (e.g., LIPID MAPS) to identify co-regulated lipid species in disease models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.